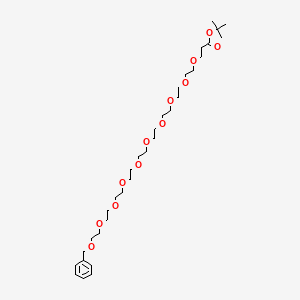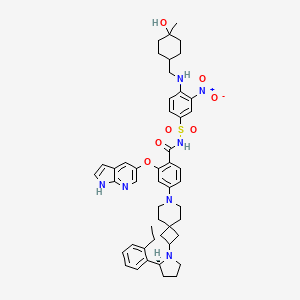
Benzomalvin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzomalvin-A is a potent antagonist of neurokinin receptors, isolated from the fungus Penicillium species. It exhibits inhibitory activity against substance P, a neuropeptide associated with inflammatory processes and pain transmission. The compound has shown significant potential in various scientific research fields due to its unique chemical structure and biological activity .
Preparation Methods
The synthesis of Benzomalvin-A involves several steps, starting from commercially available (S)-phenylalanine and isatoic anhydride. The process includes acylation, cyclization, and dehydrocyclization reactions. One effective synthetic route involves a three-pot methodology that yields N-demethylbenzomalvin-A with an overall yield of 54% .
Chemical Reactions Analysis
Benzomalvin-A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can modify the benzodiazepine ring, altering its biological activity.
Common reagents used in these reactions include triethylamine, acetic acid, and scandium triflate. Major products formed from these reactions are typically quinazolinone and benzodiazepine derivatives .
Scientific Research Applications
Benzomalvin-A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzodiazepine-quinazolinone alkaloids.
Biology: The compound is used to investigate neurokinin receptor pathways and their role in pain and inflammation.
Medicine: Benzomalvin-A’s inhibitory activity against substance P makes it a potential candidate for developing new analgesics and anti-inflammatory drugs.
Industry: While industrial applications are limited, the compound’s unique structure and biological activity make it valuable for pharmaceutical research and development
Mechanism of Action
Benzomalvin-A exerts its effects by antagonizing neurokinin receptors, particularly the NK1 receptor. This inhibition prevents substance P from binding to the receptor, thereby reducing pain and inflammation signals. The compound’s molecular targets include the neurokinin NK1 receptors in guinea pigs, rats, and humans .
Comparison with Similar Compounds
Benzomalvin-A is part of a class of benzodiazepine-fused quinazolinones, which includes Benzomalvin-B, Benzomalvin-C, and Benzomalvin-E. These compounds share similar structures but differ in their specific biological activities and receptor affinities. For example:
Benzomalvin-B: Exhibits similar inhibitory activity against substance P but has different receptor binding affinities.
Benzomalvin-C: Has been studied for its unique structural properties and potential therapeutic applications.
Benzomalvin-E: Known for its distinct chemical reactivity and potential use in synthetic chemistry.
Benzomalvin-A stands out due to its potent inhibitory activity and well-documented synthesis routes, making it a valuable compound for research and potential therapeutic development.
Properties
Molecular Formula |
C24H19N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(7S)-7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3/t21-/m0/s1 |
InChI Key |
YYWUABJYAOCACI-NRFANRHFSA-N |
Isomeric SMILES |
CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
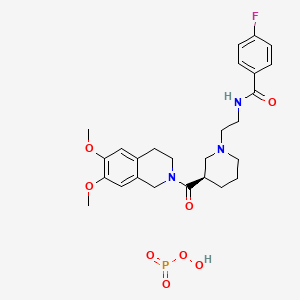
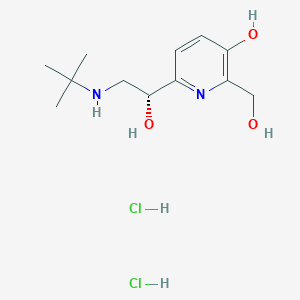


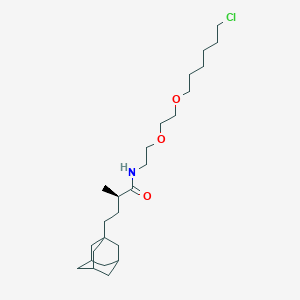
![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
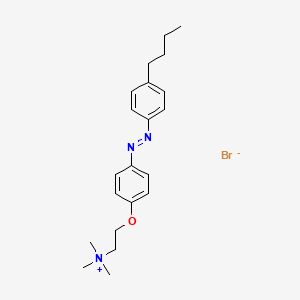

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
